![molecular formula C19H19N5O5 B14210110 2'-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine CAS No. 828261-36-5](/img/structure/B14210110.png)
2'-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine is a synthetic compound that combines the structural features of quinoline and cytidine Quinoline is a nitrogen-containing heterocyclic aromatic compound, while cytidine is a nucleoside molecule that forms part of the structure of DNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine typically involves the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Coupling with Cytidine: The quinoline derivative is then coupled with cytidine through a carbamoylation reaction.
Industrial Production Methods
Industrial production of 2’-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow synthesis and automated synthesis could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can undergo reduction reactions to form dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound can be explored for its potential as an anticancer agent due to the presence of the quinoline moiety, which is known for its anticancer properties.
Molecular Biology: The cytidine component allows the compound to interact with DNA, making it useful in studies related to DNA synthesis and repair.
Chemical Biology: The compound can be used as a probe to study various biological processes involving nucleosides and nucleotides.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine involves its interaction with DNA and various cellular enzymes:
DNA Interaction: The cytidine moiety allows the compound to incorporate into DNA, potentially interfering with DNA synthesis and repair.
Enzyme Inhibition: The quinoline moiety can inhibit various enzymes involved in cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often implicated in cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxycytidine: A nucleoside analog used in DNA synthesis studies.
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Uniqueness
2’-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine is unique due to its combination of a nucleoside and a quinoline moiety. This dual structure allows it to interact with both DNA and cellular enzymes, making it a versatile compound for various research applications.
Eigenschaften
CAS-Nummer |
828261-36-5 |
|---|---|
Molekularformel |
C19H19N5O5 |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
1-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-3-quinolin-5-ylurea |
InChI |
InChI=1S/C19H19N5O5/c25-10-15-14(26)9-17(29-15)24-8-6-16(23-19(24)28)22-18(27)21-13-5-1-4-12-11(13)3-2-7-20-12/h1-8,14-15,17,25-26H,9-10H2,(H2,21,22,23,27,28)/t14-,15+,17+/m0/s1 |
InChI-Schlüssel |
IJPLZIVAABZSSD-ZMSDIMECSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)NC3=CC=CC4=C3C=CC=N4)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)NC3=CC=CC4=C3C=CC=N4)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


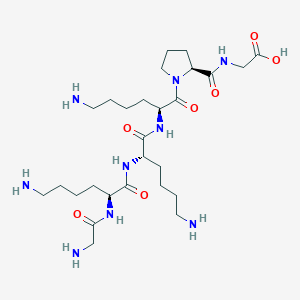

![4-[(2-Phenylethenyl)sulfanyl]butan-1-OL](/img/structure/B14210045.png)
![1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]-](/img/structure/B14210047.png)
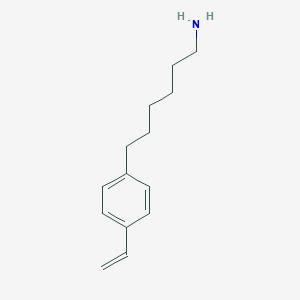
![2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole](/img/structure/B14210057.png)
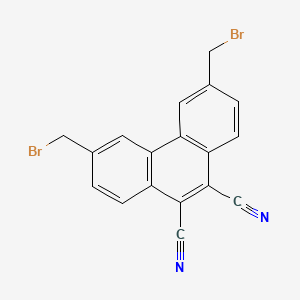
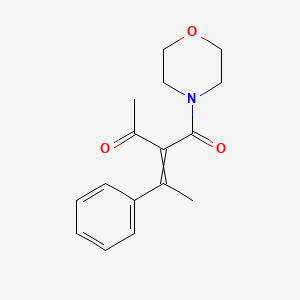
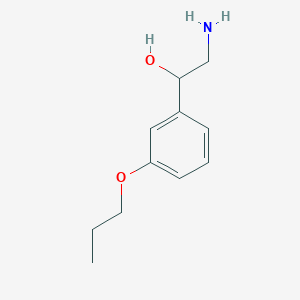
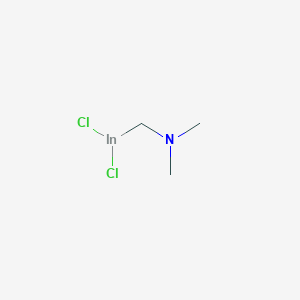
![Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate](/img/structure/B14210097.png)
![5-[(4-Bromophenyl)methyl]-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one](/img/structure/B14210099.png)
![2-Thiophenesulfonyl chloride, 5-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14210105.png)
![3-[(1R,2S,5R)-3-Oxobicyclo[3.2.1]oct-6-en-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14210109.png)
